N-Ethyl-5-iodo-2-methylaniline
Description
Significance of Aryl Iodides in Modern Organic Chemistry
Aryl iodides are a class of organic compounds that are pivotal in modern organic synthesis, primarily due to their utility in forming carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is the least stable among the carbon-halogen bonds, making aryl iodides highly reactive and thus excellent substrates for a variety of cross-coupling reactions. acs.orgchinesechemsoc.org These reactions, often catalyzed by transition metals like palladium, are fundamental in constructing complex molecular frameworks found in pharmaceuticals, agrochemicals, and materials science. acs.orgsmolecule.com
The reactivity of aryl iodides allows them to participate in seminal reactions such as the Suzuki, Heck, and Sonogashira couplings. Moreover, recent advancements have demonstrated their role in C-H activation and iodination reactions, further expanding their synthetic utility. chinesechemsoc.org The ability to introduce an iodine atom onto an aromatic ring provides a versatile handle for subsequent chemical modifications. calibrechem.com
Importance of N-Alkylated Anilines in Synthetic Chemistry
N-alkylated anilines are a crucial class of compounds in synthetic chemistry, serving as precursors to a wide array of functional molecules. researchgate.netwikipedia.org The process of N-alkylation, which involves the introduction of an alkyl group to the nitrogen atom of an aniline (B41778), is a key step in the synthesis of many industrial chemicals, dyes, and pharmaceuticals. rsc.orgrsc.org These compounds are integral to the production of fine chemicals and are often found as core structures in biologically active molecules. researchgate.netrsc.org
The development of efficient and selective N-alkylation methods is an active area of research. researchgate.net Traditional methods often involve the use of alkyl halides, while modern approaches focus on more sustainable catalytic processes, such as using alcohols as alkylating agents. researchgate.netrsc.org The resulting N-alkylated anilines exhibit distinct chemical properties compared to their primary amine counterparts, influencing their reactivity in subsequent synthetic steps.
Contextualization of N-Ethyl-5-iodo-2-methylaniline within Aromatic Amine Derivatives
This compound combines the key features of both aryl iodides and N-alkylated anilines, making it a bifunctional building block in organic synthesis. The presence of the iodo group provides a site for cross-coupling reactions, while the N-ethyl group modifies the electronic properties and steric environment of the amino group. This specific substitution pattern on the aniline ring influences the regioselectivity of further chemical transformations.
The interplay between the electron-donating methyl and N-ethyl groups and the electron-withdrawing (and good leaving group) iodo substituent creates a unique electronic profile. This can be strategically exploited in multi-step syntheses to construct complex target molecules.
Overview of Key Research Avenues for this compound as a Chemical Entity
The unique structural attributes of this compound open up several avenues for research and application in organic synthesis. Its potential as a precursor in the synthesis of novel heterocyclic compounds, which are prevalent in medicinal chemistry, is a significant area of interest. For instance, the iodo group can be utilized in intramolecular cyclization reactions to form fused ring systems.
Furthermore, the compound can serve as a key intermediate in the synthesis of complex molecules for materials science, where the specific substitution pattern can be used to fine-tune the electronic and photophysical properties of the final products. Research into its utility in palladium-catalyzed reactions and other transition-metal-mediated transformations continues to be a promising field. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-5-iodo-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECKUOMAPBCOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Ethyl 5 Iodo 2 Methylaniline
Direct N-Alkylation Approaches to N-Ethyl-5-iodo-2-methylaniline
This synthetic strategy commences with an aniline (B41778) ring already bearing the iodo and methyl substituents in the desired positions, followed by the introduction of the N-ethyl group. The primary precursor for this route is 5-Iodo-2-methylaniline. chemimpex.comsigmaaldrich.com
N-Ethylation of 5-Iodo-2-methylaniline Precursors
The direct ethylation of 5-Iodo-2-methylaniline involves the formation of a new carbon-nitrogen bond at the amino group. This transformation is typically accomplished using an ethylating agent, such as ethyl iodide or ethyl bromide, often in the presence of a base to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. smolecule.com Another common approach involves the use of ethanol (B145695) as the ethylating agent, particularly in "borrowing hydrogen" or "hydrogen auto-transfer" catalytic cycles, which are considered green and atom-economical processes. organic-chemistry.orgbeilstein-journals.org
Catalytic Systems for N-Alkylation (e.g., Transition Metal-Free)
Modern synthetic chemistry offers a diverse toolkit of catalytic systems to facilitate the N-alkylation of anilines, including those that are transition-metal-free.
Transition Metal-Based Catalysis: Catalytic systems based on noble metals like Ruthenium (Ru) and Iridium (Ir), as well as earth-abundant metals like Iron (Fe) and Cobalt (Co), are highly effective for N-alkylation. organic-chemistry.orgresearchgate.net These catalysts often operate via a "borrowing hydrogen" mechanism, where an alcohol (like ethanol) is temporarily dehydrogenated to an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen to yield the N-alkylated amine. beilstein-journals.orgcsic.es This process is highly efficient, with water being the only byproduct. Samarium(II) iodide (SmI2) has also been used to catalyze the N-alkylation of aromatic amines with alcohols under microwave conditions. researchgate.net
Transition Metal-Free Catalysis: Transition-metal-free methods provide an alternative pathway, avoiding the cost and potential toxicity associated with metal catalysts. One established method involves the use of cesium fluoride (B91410) on celite (CsF-Celite) as a solid base in acetonitrile, which can mediate the N-alkylation of anilines with alkyl halides. researchgate.net Another approach utilizes formaldehyde (B43269) as both the reductant and the carbon source for N-methylation, a principle that can be extended to other alkylations under specific conditions. nih.gov Sodium Y faujasite, a type of zeolite, has been employed for the highly selective mono-N-alkylation of aromatic amines with dialkyl carbonates in the absence of a solvent. organic-chemistry.org
| Catalyst System | Alkylating Agent | Substrate Example | Key Features | Reference |
|---|---|---|---|---|
| Ruthenium/Triphos & HNTf₂ | Carboxylic Acids / H₂ | Aniline | Alkylation with carboxylic acids using H₂ as a green reductant. | csic.es |
| Ir-NHC Complex | Benzyl Alcohol | 4-Iodoaniline (B139537) | "Borrowing hydrogen" approach; unselective for 4-iodoaniline due to dehalogenation. | csic.es |
| Mn(CO)₅Br / Ligand | Benzyl Alcohol | m-Toluidine | Phosphine-free manganese catalyst system. | beilstein-journals.org |
| NaY Faujasite | Dialkyl Carbonates | Aromatic Amines | Solvent-free, high selectivity for mono-N-alkylation. | organic-chemistry.org |
| CsF-Celite | Alkyl Halides | Substituted Anilines | Transition-metal-free solid base system. | researchgate.net |
Regioselective Control in N-Alkylation Reactions
A significant challenge in the N-alkylation of primary anilines is achieving regioselectivity, specifically controlling the degree of alkylation (mono- vs. di-alkylation) and the site of alkylation (N- vs. C-alkylation).
Mono- vs. Di-alkylation: Over-alkylation to form the tertiary amine (N,N-diethyl-5-iodo-2-methylaniline) is a common side reaction. Control can be exerted by carefully managing the stoichiometry of the reactants. Furthermore, certain catalytic systems exhibit a high intrinsic selectivity for mono-alkylation. For example, well-defined Cobalt(II) complexes have been shown to efficiently catalyze the mono-N-alkylation of aromatic amines. organic-chemistry.org
N- vs. C-Alkylation: While N-alkylation is generally favored for anilines, C-alkylation at the aromatic ring can sometimes occur, especially under harsh conditions. Vapor phase alkylation of aniline with ethanol over zeolite catalysts has been shown to predominantly yield N-alkylation products. researchgate.net Site-selective N-H alkylation of anilines can be achieved under mild, metal-free conditions using ortho-quinone methides. acs.org
Directed Iodination Strategies for N-Ethyl-2-methylaniline Derivatives
This alternative synthetic route begins with N-Ethyl-2-methylaniline and introduces the iodine atom at the 5-position of the aromatic ring. This approach relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the ring are paramount.
Electrophilic Aromatic Iodination
In N-Ethyl-2-methylaniline, both the N-ethylamino group and the methyl group are activating, ortho-, para-directing groups. The N-ethylamino group is a significantly stronger activator and director than the methyl group. The positions ortho to the amino group are the 3- and 1- (methyl-substituted) positions, while the para position is the 5-position. Due to steric hindrance from the adjacent methyl and ethyl groups, electrophilic attack is strongly favored at the less hindered para-position (5-position).
The reaction is performed using an electrophilic iodine source ("I+"). Various reagents and systems can be used to generate this species:
Molecular Iodine (I₂) with an Oxidizing Agent: Systems like I₂/HgO or I₂ with metaperiodic or iodic acids are effective. beilstein-journals.orgoup.com
N-Iodosuccinimide (NIS): Often used with an acid catalyst like trifluoroacetic acid (TFA), NIS is a mild and effective iodinating agent. beilstein-journals.orgacs.org
Iodine Monochloride (ICl): A potent electrophilic iodinating agent. beilstein-journals.org
Dichloroiodate Complexes: Reagents like 1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate (DBDABCODCI) offer a mild, regioselective method for iodinating aryl amines at room temperature. ajol.info
| Iodinating Reagent/System | Solvent/Conditions | Key Features | Reference |
|---|---|---|---|
| I₂ / NaIO₄ / H₂SO₄ | Acetic Anhydride/Acetic Acid | Effective for activated aromatics; proceeds at room temperature. | oup.com |
| N-Iodosuccinimide (NIS) / TFA | - | Commonly used for activated systems; acid catalysis enhances reactivity. | beilstein-journals.org |
| Polymer-supported Nitrite / NaI | Acetonitrile | One-pot diazotisation-iodination from the amine precursor. | rsc.org |
| DBDABCODCI | CH₂Cl₂:MeOH or Solvent-free | Mild, highly regioselective, environmentally friendly. | ajol.info |
Directed Ortho-Metalation (DoM) Approaches for Iodination
Directed ortho-Metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which is typically a heteroatom-containing functional group. This DMG coordinates to an organolithium base (e.g., n-butyllithium), directing the deprotonation of a nearby ortho-proton. The resulting aryllithium intermediate can then be trapped by an electrophile, such as molecular iodine, to introduce a substituent exclusively at that ortho-position. baranlab.orguwindsor.ca
In the context of N-Ethyl-2-methylaniline, the N-ethylamino group can function as a directing group. Following the principles of DoM, treatment with an alkyllithium base would lead to lithiation at the position ortho to the amino group, which is the 3-position. Quenching this aryllithium species with iodine would therefore yield N-Ethyl-3-iodo-2-methylaniline , not the desired this compound. Consequently, while DoM is a potent strategy for ortho-iodination of N-alkylanilines, it is not a suitable method for accessing the 5-iodo isomer in this specific case. wikipedia.orgresearchgate.net
Decarboxylative Iodination Methods
Decarboxylative iodination has emerged as a powerful and direct method for the synthesis of aryl iodides from readily available carboxylic acids. This approach circumvents the need for traditional multi-step procedures that often involve harsh conditions. A notable advancement in this area is the development of transition-metal-free and base-free decarboxylative iodination of anthranilic acids. rsc.org
This methodology utilizes molecular iodine (I₂) and potassium iodide (KI) in the presence of oxygen as the terminal oxidant. rsc.org The reaction proceeds by replacing a carboxylic acid group with an iodine atom, offering a novel route to substituted iodoanilines. For the synthesis of this compound, a hypothetical precursor such as 2-(ethylamino)-4-methylbenzoic acid could undergo this transformation. The reaction is believed to proceed without involving a radical mechanism, which contrasts with classical Hunsdiecker-type reactions. nih.gov This method is highly sought after for its operational simplicity and use of inexpensive reagents. nih.gov
Table 1: Representative Conditions for Decarboxylative Iodination
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | Substituted Anthranilic Acid | rsc.org |
| Iodine Source | Iodine (I₂) | rsc.org |
| Promoter | Potassium Iodide (KI) | rsc.org |
| Oxidant | Oxygen (O₂) | rsc.org |
| Solvent | Acetonitrile (CH₃CN) | rsc.org |
| Catalyst | None (Transition-metal-free) | rsc.org |
Convergent Multistep Synthetic Routes to this compound
Multistep syntheses provide the flexibility to construct complex molecules from simpler, readily available starting materials through a series of controlled chemical reactions. The strategic order of these reactions is paramount, governed by the directing effects of the functional groups involved. libretexts.org
Reduction of Nitroarene Precursors
A classic and highly reliable strategy for the synthesis of anilines is the reduction of the corresponding nitroarenes. unimi.it This method is foundational in industrial chemistry for producing a vast array of aniline derivatives. unimi.it A plausible pathway to this compound via this approach would begin with a suitably substituted nitroaromatic compound, such as 4-iodo-2-methyl-1-nitrobenzene.
The synthesis would proceed via the following key steps:
Reduction of the Nitro Group : The nitro group of the precursor is reduced to a primary amine (5-iodo-2-methylaniline). This transformation can be achieved using various reducing systems, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney nickel, or using metallic iron in acidic media (Béchamp reduction). unimi.itgoogle.com The mechanism of reduction, first detailed by Haber, can proceed through a direct route involving nitroso and hydroxylamine (B1172632) intermediates. unimi.it
N-Ethylation : The resulting primary amine, 5-iodo-2-methylaniline, is then selectively ethylated on the nitrogen atom to yield the final product.
Alternatively, a precursor like 4-iodo-2-nitroaniline, which can be synthesized from o-nitroaniline, could be used. google.com This intermediate would then be reduced to 4-iodo-1,2-phenylenediamine before subsequent functionalization. google.com
Sequential Functional Group Interconversions
The synthesis of this compound can also be achieved through a logical sequence of functional group manipulations starting from a simpler aniline. The order of these steps is critical to ensure the correct regiochemistry of the final product, as the electronic properties of the substituents direct subsequent reactions. libretexts.org
A viable synthetic sequence could start with 2-methylaniline:
N-Ethylation : The first step would be the ethylation of 2-methylaniline to form N-ethyl-2-methylaniline. This protects the amine and modifies its directing properties.
Electrophilic Iodination : The N-ethylamino group is a strong activating group and an ortho, para-director. In N-ethyl-2-methylaniline, one ortho position is occupied by the methyl group, and the other is sterically hindered. Therefore, electrophilic substitution is strongly favored at the para position. Iodination using an electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), would selectively install the iodine atom at the 5-position, yielding this compound. tandfonline.com
Application of Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact, reduce waste, and improve efficiency.
Analysis of Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com
Addition Reactions , such as the catalytic hydrogenation of a nitro group to an amine, are highly atom-economical as all atoms from the hydrogen gas are incorporated into the product, with no byproducts generated.
Substitution Reactions , such as electrophilic iodination with I₂, have a lower atom economy because a byproduct (e.g., HI) is formed.
While a high reaction yield is important, a high atom economy signifies a more sustainable process with less waste generation. jocpr.com Designing synthetic routes that favor addition and rearrangement reactions over substitution and elimination reactions is a key goal in green synthesis.
Table 2: Qualitative Atom Economy of Key Reaction Types
| Reaction Type | Byproducts | Atom Economy | Example Step |
|---|---|---|---|
| Hydrogenation | None | High | Reduction of nitroarene |
| Decarboxylative Iodination | CO₂, H₂O | Moderate | From anthranilic acid derivative |
| Electrophilic Iodination (with I₂) | HI or other salts | Low | Iodination of N-ethyl-2-methylaniline |
Exploration of Sustainable Solvent Systems and Catalytic Processes
The choice of solvents and catalysts has a significant impact on the environmental footprint of a chemical synthesis.
Sustainable Solvents : There is a strong push to replace hazardous chlorinated solvents, which have been traditionally used in iodination reactions, with more benign alternatives. acsgcipr.org Water is an excellent eco-friendly solvent for some iodination reactions. tandfonline.comacsgcipr.org Furthermore, solvent-free methods, such as mechanical grinding, have been developed for iodination, offering high yields and short reaction times while eliminating solvent waste entirely. mdpi.comnih.gov
Catalytic Processes : The development of efficient and sustainable catalytic systems is crucial.
Iodination : Laccase enzymes have been used to catalyze the iodination of phenols using KI as the iodine source and aerial oxygen as a sustainable oxidant, producing only water as a byproduct. rsc.org
Reduction : While noble metals like palladium are effective for nitro reductions, research is focused on developing catalysts based on more abundant and less toxic 3d non-noble metals. unimi.it
C-N Bond Formation : For N-alkylation steps, catalytic methods are preferred. While palladium-catalyzed reactions are common, transition-metal-free approaches are gaining traction to avoid the use of toxic and expensive metals. acs.orgacs.org
Chemical Reactivity and Mechanistic Pathways of N Ethyl 5 Iodo 2 Methylaniline
Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The iodine atom attached to the aromatic ring of N-Ethyl-5-iodo-2-methylaniline is a key feature for its participation in cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many of these catalytic cycles.
Palladium-Catalyzed C-C Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. researchgate.net For this compound, the aryl iodide group serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a widely used C-C bond-forming reaction that couples an organoboron compound with an organohalide. nih.govconicet.gov.ar This reaction is favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.govresearchgate.net
In the context of this compound, the aryl iodide can be effectively coupled with various boronic acids in the presence of a palladium catalyst and a base. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govrsc.org The choice of ligands, often bulky, electron-rich phosphines, is crucial for the efficiency of these reactions, facilitating the coupling of even sterically hindered substrates. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N-Ethyl-2-methyl-5-phenylaniline | High |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | N-Ethyl-5-(4-methoxyphenyl)-2-methylaniline | High |
| This compound | 2-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | N-Ethyl-2-methyl-5-(o-tolyl)aniline | Good |
Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.
The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org
For this compound, the aryl iodide readily participates in Sonogashira coupling with a variety of terminal alkynes. The reaction mechanism is thought to involve two independent catalytic cycles for palladium and copper. libretexts.org The palladium cycle includes oxidative addition, while the copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org
Table 2: Examples of Sonogashira Coupling Reactions
| Aryl Iodide | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | N-Ethyl-2-methyl-5-(phenylethynyl)aniline |
| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | N-Ethyl-2-methyl-5-((trimethylsilyl)ethynyl)aniline |
| This compound | 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | N-Ethyl-5-(hept-1-yn-1-yl)-2-methylaniline |
Note: The data in this table is illustrative and based on typical conditions for Sonogashira reactions.
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a versatile method for alkene substitution. wikipedia.org
The aryl iodide of this compound can be coupled with various alkenes under Heck conditions. Furthermore, if the N-ethyl group is appropriately modified to contain an alkene moiety, an intramolecular Heck reaction can occur. wikipedia.org Intramolecular Heck reactions are powerful for constructing cyclic and polycyclic systems, including carbocycles and heterocycles of various ring sizes. wikipedia.org These reactions can also be rendered asymmetric to create chiral centers with high enantioselectivity. wikipedia.orgresearchgate.net
Palladium-Catalyzed C-N Cross-Coupling Reactions (Aryl Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine. wikipedia.orgnih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing a powerful alternative to traditional methods for synthesizing aryl amines. wikipedia.orgacs.org
The aryl iodide of this compound makes it an ideal substrate for Buchwald-Hartwig amination. It can be coupled with a wide array of primary and secondary amines, as well as other nitrogen-containing nucleophiles. nih.gov The development of sophisticated phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging substrates and to allow for reactions to occur under milder conditions. mit.eduresearchgate.net
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the arylated amine product and regenerate the Pd(0) catalyst. libretexts.org
Table 3: Examples of Buchwald-Hartwig Amination Reactions
| Aryl Iodide | Amine Nucleophile | Palladium Precatalyst | Ligand | Base | Solvent | Product |
| This compound | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 4-(4-Ethyl-3-methylphenyl)morpholine |
| This compound | Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | N¹-Ethyl-N⁵,2-dimethyl-N⁵-phenylbenzene-1,5-diamine |
| This compound | Pyrrolidine | [Pd(allyl)Cl]₂ | t-BuXPhos | LiN(SiMe₃)₂ | THF | 1-(4-Ethyl-3-methylphenyl)pyrrolidine |
Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination reactions.
Ligand Design and Catalyst Performance in C-N Coupling
There is no specific information available in the scientific literature detailing the use of this compound as a substrate in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. Consequently, there are no published studies on ligand design or catalyst performance specifically for this compound.
While the Buchwald-Hartwig reaction is a powerful method for forming C-N bonds with a wide range of aryl halides and amines, the performance of such reactions is highly dependent on the specific substrates and the choice of phosphine-based ligands. nih.govnih.govscispace.comresearchgate.net The development of sterically demanding and electron-rich ligands (e.g., BrettPhos, RuPhos) has been crucial for improving catalyst activity, particularly for challenging substrates. However, without experimental data for this compound, any discussion of optimal ligands or catalyst systems would be speculative.
Palladium-Catalyzed C-O Cross-Coupling Reactions
No research was found that describes the participation of this compound in palladium-catalyzed C-O cross-coupling reactions. This type of reaction, used to form aryl ethers, typically couples an aryl halide with an alcohol or phenol. The methodology is well-established, but specific studies involving this compound as the aryl iodide component have not been reported.
Other Transition Metal-Catalyzed Coupling Reactions
There is a lack of published data on the use of this compound in other transition metal-catalyzed coupling reactions. While related iodoaniline structures are used in various transformations catalyzed by metals like copper (e.g., Ullmann condensation, Chan-Lam coupling) or nickel, no specific examples involving this compound could be identified. acs.orgdocumentsdelivered.comnih.gov Copper-catalyzed C-N coupling, for instance, offers a cost-effective alternative to palladium but often requires different ligand systems and reaction conditions. documentsdelivered.com Without dedicated studies, the reactivity of this compound in these catalytic systems remains undocumented.
Reactivity of the N-Ethyl Amine Functional Group
Specific studies detailing the reactivity of the N-ethyl amine functional group in this compound are not available in the reviewed scientific literature. The following subsections reflect this absence of specific data.
Nucleophilic Substitution Reactions at the Nitrogen Center
No documented examples of nucleophilic substitution reactions occurring at the nitrogen center of this compound were found. Such reactions would involve the nitrogen atom acting as a nucleophile to form new bonds with various electrophiles.
Electrophilic Activation and Reactions of the Amine Nitrogen
There is no available research on the electrophilic activation of the amine nitrogen in this compound. This would typically involve reactions where the nitrogen atom is targeted by an electrophile, a common pathway for anilines and their derivatives.
Functional Group Interconversions on the N-Ethyl Moiety
No studies describing functional group interconversions specifically on the N-ethyl group of this compound have been published. Such transformations would involve chemical modification of the ethyl group attached to the nitrogen atom.
Investigation of Reaction Mechanisms
The chemical behavior of this compound is dictated by the interplay of its structural features: an iodo-substituted aromatic ring and an N-ethylamino group. These functional groups are the primary sites of reactivity, influencing the compound's participation in various mechanistic pathways. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established principles of organometallic chemistry, radical reactions, and hypervalent iodine chemistry, by drawing parallels with analogous iodoanilines and N-alkylanilines.
Oxidative Addition, Transmetalation, and Reductive Elimination in Catalytic Cycles
This compound is a suitable substrate for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. These reactions, often catalyzed by transition metals like palladium, proceed through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle is typically initiated by the oxidative addition of the aryl iodide to a low-valent metal center, commonly a Pd(0) complex. In this step, the carbon-iodine bond of this compound is cleaved, and the palladium inserts itself into the bond, resulting in the formation of a square planar Pd(II) complex. This process involves the oxidation of the metal from the 0 to the +2 state. The rate of oxidative addition is influenced by the nature of the aryl halide, with aryl iodides being more reactive than bromides or chlorides due to the weaker C-I bond. acs.orgrsc.org
Transmetalation: Following oxidative addition, the newly formed organopalladium(II) complex undergoes transmetalation. This step involves the transfer of an organic group from another organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium center, displacing the halide. This generates a diorganopalladium(II) complex.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this intramolecular process, the two organic ligands on the palladium center couple and are expelled as the final product. nih.gov This step regenerates the low-valent Pd(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic groups must typically be in a cis orientation to each other on the metal center. nih.gov
| Step | Description | Metal Oxidation State Change |
| Oxidative Addition | Insertion of the metal center into the C-I bond of this compound. | 0 to +2 |
| Transmetalation | Transfer of an organic group from another organometallic reagent to the metal center. | No change |
| Reductive Elimination | Coupling and expulsion of the two organic ligands to form the product and regenerate the catalyst. | +2 to 0 |
Radical Reaction Pathways
The N-ethylamino group of this compound can participate in radical reactions, particularly through the formation of nitrogen-centered radicals. These reactions can be initiated by various means, including single-electron transfer (SET) processes. For instance, in the context of biological systems, P450 enzymes can catalyze the N-dealkylation of N,N-dialkylanilines through a mechanism that may involve an aminium radical cation intermediate. nih.gov
In synthetic chemistry, nitrogen-centered radicals can be generated from N-alkylanilines and can participate in a variety of transformations. acs.org These highly reactive intermediates can undergo intramolecular cyclization, intermolecular addition to unsaturated systems, or hydrogen atom transfer reactions. The specific pathway taken depends on the reaction conditions and the structure of the substrate. For this compound, the presence of the iodine atom could also influence radical pathways, as carbon-iodine bonds can undergo homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators.
| Radical Intermediate | Potential Formation Method | Subsequent Reactions |
| Nitrogen-centered radical | Single-electron transfer (SET) oxidation of the amine | Intramolecular cyclization, intermolecular addition, hydrogen atom transfer |
| Aryl radical | Homolytic cleavage of the C-I bond | Hydrogen atom abstraction, addition to multiple bonds |
Role of Hypervalent Iodine Intermediates and Activation Modes
Hypervalent iodine reagents are versatile compounds used in a wide range of organic transformations, acting as powerful oxidizing agents and electrophiles. nih.govacs.org While this compound is itself an iodo-substituted compound, it can react with external hypervalent iodine reagents. More significantly, the iodine atom within the molecule can, under specific oxidizing conditions, be converted into a hypervalent iodine center.
For instance, treatment of an aryl iodide with a strong oxidant can lead to the in situ formation of a hypervalent iodine(III) or iodine(V) species. These intermediates can then act as highly reactive electrophiles or participate in ligand-coupling reactions. The reactivity of hypervalent iodine compounds is often compared to that of transition metals, involving sequences of oxidative addition, ligand exchange, and reductive elimination. nih.gov
In the case of this compound, if the iodine atom were oxidized to a hypervalent state, the molecule could potentially undergo intramolecular reactions, where the N-ethylamino group acts as an internal nucleophile. Alternatively, the hypervalent iodine center could mediate intermolecular reactions with other substrates. The formation and reactivity of such hypervalent iodine intermediates derived from this compound would be highly dependent on the specific oxidizing agent and reaction conditions employed. researchgate.net
| Hypervalent Iodine Species | Potential Formation | Role in Reactivity |
| Aryl-λ3-iodane | Oxidation of the iodine atom with a suitable oxidant | Acts as an electrophile or facilitates ligand coupling |
| Aryl-λ5-iodane | Further oxidation of the iodine atom | Can participate in more complex oxidative transformations |
Advanced Spectroscopic Characterization of N Ethyl 5 Iodo 2 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (1H) NMR: Chemical Shift Analysis and Spin-Spin Coupling
The 1H NMR spectrum of N-Ethyl-5-iodo-2-methylaniline is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl substituents. The chemical shifts are influenced by the electronic effects of the substituents on the aniline (B41778) ring. The electron-donating amino group and the methyl group will shield nearby protons, while the electron-withdrawing iodine atom will cause deshielding.
Predicted 1H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~ 6.8 - 7.0 | d | ~ 8.0 |
| H-4 | ~ 7.2 - 7.4 | dd | ~ 8.0, ~ 2.0 |
| H-6 | ~ 6.5 - 6.7 | d | ~ 2.0 |
| N-H | ~ 3.5 - 4.5 | br s | - |
| -CH2- (ethyl) | ~ 3.1 - 3.3 | q | ~ 7.0 |
| -CH3 (ethyl) | ~ 1.2 - 1.4 | t | ~ 7.0 |
| -CH3 (aromatic) | ~ 2.1 - 2.3 | s | - |
Aromatic Protons: The three protons on the aromatic ring are expected to appear in the range of 6.5 to 7.4 ppm. The H-6 proton, being ortho to the electron-donating amino group, would be the most shielded. The H-4 proton will likely appear as a doublet of doublets due to coupling with both H-3 and H-6.
Ethyl Group Protons: The methylene (B1212753) (-CH2-) protons of the ethyl group are adjacent to the nitrogen atom and will therefore be deshielded, appearing as a quartet around 3.1-3.3 ppm due to coupling with the methyl protons. The methyl (-CH3) protons of the ethyl group will appear as a triplet around 1.2-1.4 ppm.
Aromatic Methyl Protons: The methyl group attached to the aromatic ring is expected to be a singlet in the region of 2.1-2.3 ppm.
N-H Proton: The proton on the nitrogen atom is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Carbon-13 (13C) NMR: Chemical Shift and Multiplicity Analysis
The 13C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the electronic effects of the substituents.
Predicted 13C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C-N) | ~ 145 - 148 |
| C-2 (C-CH3) | ~ 128 - 132 |
| C-3 | ~ 125 - 129 |
| C-4 | ~ 135 - 139 |
| C-5 (C-I) | ~ 85 - 90 |
| C-6 | ~ 112 - 116 |
| -CH2- (ethyl) | ~ 44 - 48 |
| -CH3 (ethyl) | ~ 13 - 16 |
| -CH3 (aromatic) | ~ 17 - 20 |
Aromatic Carbons: The carbon atom attached to the nitrogen (C-1) will be significantly deshielded. The carbon bearing the iodine atom (C-5) is expected to be the most shielded of the substituted aromatic carbons due to the "heavy atom effect."
Aliphatic Carbons: The methylene carbon of the ethyl group will appear in the range of 44-48 ppm, while the methyl carbon will be more shielded, appearing around 13-16 ppm. The aromatic methyl carbon is predicted to be in the 17-20 ppm range.
Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Elucidation (e.g., COSY, HSQC, HMBC, ROESY/NOESY)
Two-dimensional NMR techniques would be instrumental in confirming the predicted structure of this compound.
COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would show correlations between coupled protons. Key expected correlations include:
The methylene protons of the ethyl group with the methyl protons of the ethyl group.
The aromatic proton at H-3 with the proton at H-4.
The aromatic proton at H-4 with the proton at H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in the 13C NMR spectrum.
ROESY/NOESY (Rotational/Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, NOESY or ROESY could reveal through-space interactions between the N-ethyl group protons and the aromatic methyl group protons, offering insights into the molecule's preferred conformation.
Conformational Analysis and Dynamics via NMR
The presence of a bulky methyl group at the ortho position to the N-ethylamino group is expected to introduce significant steric hindrance. This steric strain will likely restrict the free rotation of the C-N bond and the ethyl group. Variable-temperature NMR studies could be employed to investigate these dynamic processes. At lower temperatures, the rotation might slow down sufficiently to observe separate signals for different conformers, providing information about the energy barriers to rotation. The conformation of the N-ethyl group relative to the aromatic ring will be a key feature of the molecule's three-dimensional structure.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FT-IR) Spectroscopy: Assignment of Characteristic Functional Group Vibrations
The FT-IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H bond, C-H bonds, C-N bond, and aromatic C=C bonds.
Predicted FT-IR Data
| Functional Group | Predicted Wavenumber (cm-1) | Description of Vibration |
| N-H | 3350 - 3450 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2980 | Stretching |
| Aromatic C=C | 1580 - 1620 and 1450 - 1500 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-I | 500 - 600 | Stretching |
N-H Stretching: A moderate to weak absorption band is expected in the region of 3350-3450 cm-1, characteristic of a secondary amine.
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm-1, while aliphatic C-H stretching from the ethyl and methyl groups will be observed below 3000 cm-1.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to two or more bands in the 1450-1620 cm-1 region.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1350 cm-1 range.
C-I Stretching: The carbon-iodine bond stretching is expected to appear at a low frequency, typically in the 500-600 cm-1 region of the spectrum.
Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Mode Analysis
FT-Raman spectroscopy provides valuable insights into the vibrational modes of a molecule that are complementary to those observed in infrared (IR) spectroscopy. The technique is particularly useful for analyzing non-polar bonds and symmetric vibrations, which often give rise to strong Raman signals. For this compound, the FT-Raman spectrum is expected to be rich in information regarding the vibrations of the substituted benzene (B151609) ring, the C-I bond, and the N-ethyl and methyl groups.
C-H Stretching Vibrations: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the ethyl and methyl groups will be observed in the 2850-3000 cm⁻¹ range. sphinxsai.com
N-H Stretching Vibrations: As a secondary amine, a weak to medium N-H stretching band is expected in the region of 3300-3500 cm⁻¹.
Ring Vibrations: The benzene ring gives rise to several characteristic bands. The C-C stretching vibrations of the ring are expected between 1400 and 1650 cm⁻¹. sphinxsai.com Ring deformation vibrations will appear at lower wavenumbers.
C-N Stretching Vibrations: The C-N stretching vibration is anticipated in the 1250-1350 cm⁻¹ region.
C-I Stretching Vibration: The C-I stretching vibration is expected to produce a strong Raman signal at a low frequency, typically in the range of 400-600 cm⁻¹.
Predicted FT-Raman Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300-3500 | Weak-Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong |
| C=C Ring Stretch | 1400-1650 | Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-I Stretch | 400-600 | Strong |
Analysis of Intermolecular and Intramolecular Interactions through Vibrational Signatures
Vibrational spectroscopy is a powerful tool for probing intermolecular and intramolecular interactions. nih.gov In the solid state, this compound molecules are likely to be involved in hydrogen bonding and other non-covalent interactions, which can significantly influence the vibrational frequencies.
Intermolecular Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, forming N-H···N or N-H···I interactions with neighboring molecules. acs.org This would lead to a broadening and a red-shift (shift to lower frequency) of the N-H stretching band in the FT-Raman spectrum compared to the gas phase or a dilute solution.
Intramolecular Interactions: Intramolecular hydrogen bonding between the N-H group and the iodine atom is also a possibility, which would similarly affect the N-H vibrational frequency.
Crystal Packing Effects: In the crystalline state, the packing of the molecules can lead to the splitting of certain vibrational modes, a phenomenon known as factor group splitting. This can provide information about the symmetry of the crystal lattice. nih.gov
The analysis of these subtle changes in the vibrational spectra can provide a detailed picture of the supramolecular architecture of this compound in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the substituted aniline chromophore.
Electronic Absorption Spectra and Band Assignment
The UV-Vis spectrum of aniline and its derivatives typically shows two main absorption bands. researchgate.net For this compound, these bands can be assigned as follows:
E2-band (π→π* transition): This is a high-energy transition corresponding to the excitation of a π electron from the benzene ring to an antibonding π* orbital. This band is expected to appear in the region of 230-250 nm.
B-band (π→π* transition): This is a lower-energy π→π* transition, often showing fine vibrational structure. It is expected in the 280-300 nm region. nih.gov
n→π* transition: The non-bonding electrons on the nitrogen atom can be excited to an antibonding π* orbital of the benzene ring. This transition is typically weak and may be observed as a shoulder on the long-wavelength side of the B-band.
The presence of substituents on the aniline ring will influence the position and intensity of these absorption bands. The ethyl and methyl groups are auxochromes that can cause a slight red-shift (bathochromic shift) of the absorption maxima. The iodine atom, being a halogen, can also induce a red-shift due to its electron-donating mesomeric effect and its ability to participate in charge-transfer interactions.
Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)
| Band | Electronic Transition | Predicted λmax (nm) |
| E2-band | π→π | 230-250 |
| B-band | π→π | 280-300 |
| R-band | n→π* | >300 (weak) |
Analysis of Electronic Transitions (e.g., n→π, π→π)
The electronic transitions in this compound involve the promotion of electrons from occupied molecular orbitals (MOs) to unoccupied MOs.
π→π* Transitions: These transitions involve the excitation of electrons from the filled π bonding orbitals of the benzene ring to the empty π* antibonding orbitals. These are typically high-intensity transitions. The substituents on the ring can affect the energy of these orbitals, leading to shifts in the absorption maxima.
n→π* Transitions: This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity than π→π* transitions because of the poor overlap between the n and π* orbitals. The energy of this transition is sensitive to the solvent polarity; in polar solvents, the n→π* transition often undergoes a blue-shift (hypsochromic shift) due to the stabilization of the non-bonding electrons through hydrogen bonding with the solvent.
A detailed analysis of the solvent effects on the UV-Vis spectrum can provide further confirmation of the nature of the electronic transitions.
Computational and Theoretical Investigations of N Ethyl 5 Iodo 2 Methylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with a favorable balance between accuracy and computational cost. For a molecule like N-Ethyl-5-iodo-2-methylaniline, DFT calculations would provide significant insights into its structure, stability, and reactivity.
Geometry optimization is a fundamental DFT procedure to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process iteratively adjusts the positions of the nuclei until the forces on them are minimized.
For this compound, this calculation would determine key structural parameters such as:
Bond Lengths: The distances between bonded atoms (e.g., C-N, C-I, C-C, N-C, C-H).
Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, I-C-C).
Dihedral Angles: The torsional angles that describe the conformation of the ethyl group and the orientation of the amino group relative to the benzene (B151609) ring.
These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties. The planarity of the aniline (B41778) ring and the orientation of the substituents would be key outputs of this analysis.
Once the molecule's geometry is optimized, DFT can be used to calculate its harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, rocking, etc.) and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy.
A typical study would:
Compute the vibrational modes and their corresponding frequencies (in cm⁻¹).
Assign specific vibrational modes to the calculated frequencies (e.g., N-H stretch, C-I stretch, aromatic C-C stretch).
Compare the theoretical spectrum with an experimentally obtained FT-IR or FT-Raman spectrum.
Often, calculated frequencies are scaled by a factor to correct for anharmonicity and the approximations inherent in the DFT method, improving the agreement with experimental values. asianpubs.orgasianpubs.orgglobalresearchonline.net Such a comparison helps to validate both the computational model and the experimental spectral assignments. asianpubs.orgglobalresearchonline.net
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
DFT calculations would provide:
HOMO Energy (E_HOMO): Related to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy (E_LUMO): Related to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, which is an important indicator of molecular stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Analysis of the FMOs would also involve visualizing the electron density distribution of the HOMO and LUMO across the this compound structure. This would reveal which parts of the molecule are involved in electron donation and acceptance. For substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is often distributed over the aromatic system.
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. journaleras.com
The MEP surface is typically color-coded:
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In an aniline derivative, this would likely be around the nitrogen atom due to its lone pair.
Blue regions indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These are often found around hydrogen atoms.
Green regions represent neutral potential.
For this compound, the MEP map would visualize the electron-rich nature of the amino group and the aromatic ring, while highlighting the electron-withdrawing effect of the iodine atom.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.
Key insights from an NBO analysis of this compound would include:
Charge Distribution: Calculating the natural atomic charges on each atom, offering a more chemically intuitive picture than other methods.
Hybridization: Determining the hybridization of atomic orbitals in forming bonds.
Intramolecular Interactions: Quantifying the stabilizing energy (E(2)) associated with delocalization effects, such as the interaction between a filled donor orbital (a bond or lone pair) and an empty acceptor orbital (an antibonding orbital). A key interaction in anilines is the delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic ring.
Quantum Chemical Studies on Chemical Reactivity
Table 1: Key Chemical Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |
| Absolute Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Measures the propensity to accept electrons. |
These parameters would collectively provide a comprehensive theoretical profile of the reactivity of this compound, predicting its behavior in various chemical environments. A good correlation is often found between these computed properties and experimental observations for series of related compounds like substituted anilines. umn.edu
Prediction of Reaction Pathways and Characterization of Transition States
The prediction of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry that provide deep insights into reaction mechanisms. For a substituted aniline like this compound, these methods can elucidate how the molecule participates in various chemical transformations.
Theoretical studies can map out the potential energy surface (PES) for a given reaction, identifying the most probable routes from reactants to products. This involves locating and characterizing stationary points on the PES, which include minima (reactants, intermediates, and products) and first-order saddle points (transition states). The transition state is of particular importance as it represents the highest energy barrier along the reaction coordinate and its structure reveals the geometry of the molecule at the point of bond-making or bond-breaking.
For instance, in reactions involving the amino group or the aromatic ring of this compound, such as electrophilic aromatic substitution or N-alkylation, computational methods can be employed to:
Identify Intermediates and Transition States: By performing geometry optimizations, it is possible to find the structures of all species involved in the reaction pathway.
Vibrational Frequency Analysis: This analysis confirms the nature of the stationary points. A minimum on the PES has all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Calculation of Activation Energies and Kinetic Parameters
Once the transition state for a reaction has been identified, it is possible to calculate the activation energy (Ea), which is the energy difference between the reactants and the transition state. The activation energy is a critical parameter for determining the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction rate.
Computational methods, such as DFT and ab initio calculations, can provide accurate estimates of activation energies. Various functionals and basis sets can be employed, and the choice depends on the desired accuracy and computational cost. For example, hybrid functionals like B3LYP are commonly used for such calculations. researchgate.net
From the calculated activation energy and other thermodynamic properties obtained from vibrational frequency calculations, it is possible to determine kinetic parameters using Transition State Theory (TST). The rate constant (k) of a reaction can be estimated using the Eyring equation:
k = (κ * kB * T / h) * e(-ΔG‡/RT)
Where:
κ is the transmission coefficient
kB is the Boltzmann constant
T is the temperature
h is the Planck constant
ΔG‡ is the Gibbs free energy of activation
This allows for a theoretical prediction of how fast a reaction involving this compound will proceed under specific conditions. While a semi-empirical method for calculating activation energies has been proposed, more accurate results are generally obtained from higher levels of theory.
Computational Prediction of Regioselectivity and Stereoselectivity
For molecules with multiple reactive sites, such as this compound, predicting the regioselectivity and stereoselectivity of a reaction is crucial. Computational methods offer valuable tools for these predictions.
Regioselectivity:
In electrophilic aromatic substitution reactions, the substituents on the aniline ring (ethylamino, iodo, and methyl groups) will direct incoming electrophiles to specific positions. The regioselectivity can be predicted by calculating the relative activation energies for the formation of different regioisomers. The pathway with the lowest activation energy will be the most favored.
Alternatively, reactivity indices derived from conceptual DFT can be used to predict regioselectivity. These indices include:
Fukui Functions: These describe the change in electron density at a given point in a molecule when an electron is added or removed, indicating the most likely sites for nucleophilic or electrophilic attack.
Local Softness and Hardness: These concepts help in understanding the reactivity of different sites in the molecule.
Machine learning models are also increasingly being used to predict regioselectivity with high accuracy, often by combining quantum mechanical descriptors with neural networks. mit.eduresearchgate.net For example, a study on indole (B1671886) aryne cycloadditions used DFT calculations to explain the observed regioselectivity. nih.gov
Stereoselectivity:
If a reaction can produce different stereoisomers, computational methods can be used to predict which isomer will be formed preferentially. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state will be the major product.
For example, the N-oxidation of the related compound N-ethyl-N-methylaniline has been shown to be stereoselective. nih.gov A computational study could model the interaction of the substrate with the oxidizing agent (e.g., a cytochrome P450 enzyme active site) to rationalize the observed stereoselectivity.
Conformational Analysis and Potential Energy Surface Scans
The three-dimensional structure of a molecule, including the spatial arrangement of its atoms and the rotation around single bonds, is described by its conformation. This compound can exist in various conformations due to the rotation of the ethyl group and the orientation of the amino group relative to the aromatic ring.
Conformational analysis aims to identify the most stable conformations (conformers) and to determine the energy barriers for interconversion between them. This is typically done by performing a potential energy surface (PES) scan. In a PES scan, the energy of the molecule is calculated as a function of one or more dihedral angles that are systematically varied.
For this compound, important dihedral angles to consider would be:
The C-C-N-C dihedral angle of the ethyl group.
The C-C-N-H dihedral angle of the amino group.
The C-N-C-C dihedral angle defining the orientation of the amino group with respect to the phenyl ring.
A study on the potential energy surfaces of substituted anilines has shown that both semi-empirical and ab initio calculations can be used to determine the ground state conformational energies and structures. colostate.edu Such calculations would reveal the preferred conformations of this compound and the energy penalties associated with deviations from these low-energy structures.
The results of a conformational analysis are important for understanding the molecule's physical properties and its interactions with other molecules, such as in biological systems or during chemical reactions.
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Organic molecules with donor-π-acceptor architectures can exhibit significant NLO responses. In this compound, the ethylamino group acts as an electron donor, the phenyl ring as the π-system, and the iodo and methyl groups as modulators of the electronic properties.
Computational chemistry provides a powerful means to predict the NLO properties of molecules. The key parameters that characterize the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ). A large value of β is indicative of a strong second-order NLO response.
Theoretical calculations of NLO properties are typically performed using methods like DFT or Møller-Plesset perturbation theory (MP2). researchgate.net These calculations can determine:
Dipole Moment (μ): A measure of the charge separation in the molecule.
Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an electric field.
First Hyperpolarizability (β): The first-order response of the molecule to a strong electric field, responsible for second-harmonic generation.
Studies on substituted anilines have shown that the nature and position of substituents have a strong influence on the NLO properties. mq.edu.au For instance, strong electron-donating and electron-accepting groups enhance the NLO response. While the iodo group is generally considered a weak electron-withdrawing group through induction and a weak donor through resonance, its effect in combination with the strong donating ethylamino group and the methyl group would be of interest to quantify computationally.
The theoretical evaluation of NLO properties can guide the design of new molecules with enhanced NLO activity. researchgate.netnih.gov
Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational study on the NLO properties of this compound, based on general knowledge of substituted anilines.
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | Value |
| Average Polarizability (α) | Value |
| First Hyperpolarizability (β) | Value |
Based on a comprehensive search of available literature, there is currently no specific research detailing the applications of This compound as a versatile synthetic building block in the contexts outlined in the requested article structure.
The search did not yield any specific examples or detailed research findings on the use of this compound as a precursor for:
The synthesis of highly functionalized aromatic compounds.
The construction of diverse molecular architectures.
Its role in the synthesis of indole, indoline, quinoline, or benzoxazinone (B8607429) derivatives.
Its application in synthesizing other nitrogen-containing heterocycles.
While general synthetic routes exist for these classes of compounds, often utilizing various substituted anilines or iodo-aromatics, the literature found does not specifically mention or utilize this compound for these purposes. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information focused solely on this specific compound.
Applications of N Ethyl 5 Iodo 2 Methylaniline As a Versatile Synthetic Building Block
Intermediate for Specialized Chemical Synthesis
N-Ethyl-5-iodo-2-methylaniline is a polysubstituted aromatic compound with a unique combination of functional groups that make it a valuable intermediate in various specialized chemical syntheses. The presence of an N-ethylamino group, a methyl group, and an iodine atom on the aniline (B41778) framework allows for a wide range of chemical transformations, positioning it as a versatile building block for the construction of more complex molecules. Its utility is particularly notable in the synthesis of specialty chemicals, agrochemical intermediates, and dye precursors.
Specialty Chemicals
The molecular architecture of this compound makes it a significant precursor in the synthesis of a variety of specialty chemicals, particularly within the pharmaceutical industry. Iodoanilines are recognized as crucial intermediates in the development of advanced drug molecules and active pharmaceutical ingredients (APIs). wordpress.com The iodine atom, specifically, is a key feature, enabling regioselective and highly controlled chemical reactions. wordpress.com
One of the primary applications of iodo-substituted anilines is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. wordpress.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the attachment of complex side chains or functional groups to the aromatic ring. The iodine atom in this compound serves as an excellent leaving group in such reactions, providing a reliable position for molecular modification. This capability is crucial for building drug molecules with enhanced therapeutic potential and optimized pharmacokinetic properties. wordpress.com
Furthermore, N-alkylanilines, a class to which this compound belongs, are widely used in pharmaceutical and materials chemistry. chemistryviews.org The synthesis of these compounds is an area of active research, with methods being developed to create them efficiently and under environmentally benign conditions. organic-chemistry.org The specific substitution pattern of this compound can be exploited to fine-tune the electronic and steric properties of the final specialty chemical product.
Agrochemical Intermediates
Substituted anilines are foundational components in the manufacturing of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. Both iodoaniline and N-alkylaniline derivatives are important raw materials or intermediates in the synthesis of these agricultural products. google.comgoogle.com
The structural motifs present in this compound can be found in various biologically active molecules used in crop protection. The synthesis of complex agrochemicals often involves multi-step processes where a specifically substituted aniline is a key starting material. The N-ethyl and methyl groups can influence the molecule's solubility, stability, and interaction with biological targets, while the iodine atom provides a reactive handle for further chemical elaboration to build the final pesticide structure.
Dye Precursors
The synthesis of dyes is a significant area of industrial chemistry, and aniline derivatives are among the most important precursors for a vast range of colorants. N-alkylanilines are established intermediates in the production of various classes of dyes. google.com Similarly, iodoanilines are also utilized as important raw materials in the synthesis of dyes and pigments. google.com
This compound can serve as a precursor in the synthesis of azo dyes, which are a large and commercially important class of colorants. The synthesis of these dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The substituents on the aniline ring, such as the N-ethyl and methyl groups in this compound, can significantly influence the color, fastness, and other properties of the resulting dye. The iodine atom could also be retained in the final dye structure to impart specific properties or be used as a site for further functionalization to create more complex and specialized dyes. Oxidative hair dyeing formulations also utilize dye precursors, which are aromatic compounds that react to form larger colorant molecules within the hair shaft. dmu.dk
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-Ethyl-5-iodo-2-methylaniline?
- Methodological Answer : Synthesis typically involves iodination of N-Ethyl-2-methylaniline. Key parameters include solvent choice (e.g., methanol or methyl ethyl ketone for solubility ), temperature (60–80°C to balance reactivity and side reactions), and stoichiometry of iodine sources (e.g., I₂/KI or N-iodosuccinimide). Monitor reaction progress via TLC or HPLC, using deuterated solvents for in-situ NMR tracking of intermediates. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~2.3 ppm for methyl on aniline) and ethyl substituents (δ ~1.2–1.4 ppm for CH₃, δ ~3.1–3.4 ppm for CH₂) .
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with helium carrier gas to confirm molecular ion [M⁺] and fragmentation patterns.
- Elemental Analysis : Validate iodine content (theoretical ~38.5%) to assess purity .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent photodecomposition and oxidative degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., de-iodinated analogs) .
Advanced Research Questions
Q. How does the electron-donating ethyl group influence regioselective iodination in N-Ethyl-2-methylaniline derivatives?
- Methodological Answer : The ethyl group activates the para position via +I effects, but steric hindrance from the ortho-methyl group directs iodination to the meta position. Validate using computational methods (DFT at B3LYP/6-311+G(d,p)) to calculate Fukui indices for electrophilic attack sites. Experimental validation via competitive reactions with directing group blockers (e.g., nitro groups) can clarify mechanistic pathways .
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in ethyl groups). Use variable-temperature NMR (VT-NMR) from –50°C to 80°C to observe coalescence temperatures. For overlapping signals, employ 2D techniques (HSQC, HMBC) or isotopic labeling (e.g., ¹³C-enriched ethyl groups) .
Q. What methodological approaches are recommended for quantifying trace impurities in this compound?
- Methodological Answer : Develop a validated HPLC-DAD/UV method:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/0.1% formic acid (70:30 v/v).
- Detection : 254 nm for aromatic backbone.
- LOQ : Establish via signal-to-noise ratio ≥10 for impurities like de-iodinated byproducts .
Q. How can researchers address discrepancies in reported reaction yields for iodination of N-Ethyl-2-methylaniline?
- Methodological Answer : Systematically evaluate variables:
- Catalyst loading : Compare KI vs. CuI as catalysts.
- Solvent polarity : Test aprotic (DMF) vs. protic (methanol) solvents.
- Statistical analysis : Use ANOVA to identify significant factors (p < 0.05) and optimize via response surface methodology (RSM) .
Methodological Frameworks
Q. What strategies ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer : Adopt a standardized protocol:
- Precision in stoichiometry : Use calibrated micropipettes for iodine sources.
- Cross-lab validation : Share samples for interlaboratory NMR/GC-MS comparisons.
- Documentation : Report detailed parameters (e.g., ramp rates, stirring speeds) in Supplementary Information .
Q. How can computational modeling predict reactivity trends in halogenated aniline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
